molecular formula C9H19NO2 B13556924 3-(Aminomethyl)-5,5-dimethylhexanoic acid

3-(Aminomethyl)-5,5-dimethylhexanoic acid

Cat. No.: B13556924
M. Wt: 173.25 g/mol
InChI Key: RSDVVZUTUSLOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-5,5-dimethylhexanoic acid is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is known for its significant role in the pharmaceutical industry, particularly as an anticonvulsant and analgesic agent. It is commonly used in the treatment of neuropathic pain and epilepsy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5,5-dimethylhexanoic acid involves several steps. One common method starts with the condensation of isovaleraldehyde with an alkyl cyanoacetate to form a 2-cyano-5-methylhex-2-enoic acid alkyl ester. This intermediate is then reacted with a dialkyl malonate to produce 3-isobutylglutaric acid. The anhydride of this acid is formed and subsequently reacted with ammonia to yield (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. This compound is then resolved into its enantiomers, and the desired (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid is obtained through a Hofmann rearrangement .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents. The process aims to achieve high yields and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, amines, and substituted amino acids .

Scientific Research Applications

3-(Aminomethyl)-5,5-dimethylhexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5,5-dimethylhexanoic acid involves its interaction with the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This interaction inhibits the release of excitatory neurotransmitters, thereby reducing neuronal excitability and providing anticonvulsant and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-5,5-dimethylhexanoic acid is unique due to its specific interaction with the alpha-2-delta subunit of voltage-gated calcium channels, which distinguishes it from other similar compounds. This unique mechanism of action contributes to its effectiveness in treating neuropathic pain and epilepsy .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3-(aminomethyl)-5,5-dimethylhexanoic acid

InChI

InChI=1S/C9H19NO2/c1-9(2,3)5-7(6-10)4-8(11)12/h7H,4-6,10H2,1-3H3,(H,11,12)

InChI Key

RSDVVZUTUSLOBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(CC(=O)O)CN

Origin of Product

United States

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